molecular formula C19H16F2N2O4S2 B457554 4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE

4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B457554
M. Wt: 438.5g/mol
InChI Key: VOMQAJUDJMMNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of fluorine atoms, sulfonyl groups, and aromatic rings

Preparation Methods

The synthesis of 4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Sulfonylation: Introduction of sulfonyl groups using sulfonyl chlorides.

    Fluorination: Introduction of fluorine atoms using fluorinating agents such as potassium fluoride.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Undergoes nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation and potassium fluoride for fluorination. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonyl groups and fluorine atoms play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other sulfonyl-substituted aromatic compounds and fluorinated aromatic compounds. Compared to these, 4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE is unique due to the combination of fluorine atoms and sulfonyl groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C19H16F2N2O4S2

Molecular Weight

438.5g/mol

IUPAC Name

4-fluoro-N-[2-[(4-fluorophenyl)sulfonylamino]-4-methylphenyl]benzenesulfonamide

InChI

InChI=1S/C19H16F2N2O4S2/c1-13-2-11-18(22-28(24,25)16-7-3-14(20)4-8-16)19(12-13)23-29(26,27)17-9-5-15(21)6-10-17/h2-12,22-23H,1H3

InChI Key

VOMQAJUDJMMNDQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.